N-Hexanoyl-DL-homoserine lactone
Overview
Description
N-hexanoyl-DL-Homoserine lactone: is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in quorum sensing, a mechanism of cell-to-cell communication in bacteria. This compound is particularly significant in regulating gene expression in gram-negative bacteria, such as Escherichia and Salmonella .
Mechanism of Action
Target of Action
N-Hexanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family . AHLs regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, a process of cell-to-cell communication among bacteria .
Mode of Action
The compound interacts with its targets by enabling bacterial cells to regulate gene expression depending on population density . This allows them to undertake collective actions such as the infection of host cells . Some AHLs, including this compound, are potent chemoattractants for human immune cells such as neutrophils .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in quorum sensing, a process that coordinates gene expression in many physiological processes, such as symbiosis, virulence, EPS-production, resistance to oxidative stress, antibiotic production, motility, and biofilm formation .
Pharmacokinetics
It is known that the compound is produced in the rhizosphere , suggesting that it may be absorbed and distributed in the environment.
Result of Action
The compound induces transcriptional changes in Arabidopsis and may contribute to tuning plant growth to the microbial composition of the rhizosphere . It has also been shown to suppress the development of lesions induced by the plant pathogenic fungi B. cinerea . Moreover, it increases root length and shoot diameter when applied to A. thaliana seedlings in a hydroponic growth system at a concentration of 10 µM .
Action Environment
The action of this compound is influenced by environmental factors. It is produced in the rhizosphere , a region of soil in the vicinity of plant roots that is directly influenced by root secretions and associated soil microorganisms. The rhizosphere environment, including factors such as soil type, moisture, and microbial composition, can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
N-Hexanoyl-DL-homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is involved in quorum sensing, a process of cell-to-cell communication among bacteria . Some N-acylhomoserine lactones, including this compound, are potent chemoattractants for human immune cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by regulating gene expression and impacting cell signaling pathways and cellular metabolism . For instance, it can induce transcriptional changes in Arabidopsis, potentially helping to regulate plant growth to adapt to the microbial composition of the rhizosphere .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is produced by LuxI autoinducer synthase catalyzed reaction between S-adenosylmethionine and acylated-acyl carrier proteins .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins. The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles could play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-hexanoyl-DL-Homoserine lactone can be synthesized through a reaction between homoserine lactone and hexanoyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes purification steps such as recrystallization or chromatography to achieve high purity levels required for research and application .
Chemical Reactions Analysis
Types of Reactions: N-hexanoyl-DL-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the lactone ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones or open-chain derivatives.
Scientific Research Applications
N-hexanoyl-DL-Homoserine lactone has diverse applications in scientific research:
Chemistry: It is used as a model compound to study quorum sensing and its chemical pathways.
Biology: It plays a crucial role in understanding bacterial communication and biofilm formation.
Medicine: Research focuses on its potential to disrupt bacterial communication, which could lead to new antimicrobial strategies.
Industry: It is used in agriculture to study plant-microbe interactions and enhance crop protection
Comparison with Similar Compounds
- N-butyryl-DL-Homoserine lactone
- N-octanoyl-DL-Homoserine lactone
- N-decanoyl-DL-Homoserine lactone
Comparison: N-hexanoyl-DL-Homoserine lactone is unique due to its specific acyl chain length, which influences its binding affinity and specificity to receptor proteins. This specificity determines its role in different bacterial species and its effectiveness in quorum sensing. Compared to shorter or longer acyl chain homologs, this compound has distinct biological activities and applications .
Biological Activity
N-Hexanoyl-DL-homoserine lactone (C6-HSL) is a member of the N-acyl homoserine lactone (AHL) family, which plays a crucial role in bacterial quorum sensing. This compound has garnered attention for its diverse biological activities, impacting both microbial and plant systems. This article explores the biological activity of C6-HSL, highlighting its effects on bacteria, algae, and plants, supported by relevant case studies and research findings.
1. Quorum Sensing in Bacteria
C6-HSL is primarily recognized for its role in bacterial communication through quorum sensing, a process that allows bacteria to coordinate behavior based on population density. This signaling molecule influences various physiological processes, including biofilm formation and the production of virulence factors.
Key Findings:
- In Pseudomonas aeruginosa, C6-HSL regulates genes associated with biofilm formation, enhancing the bacterium's ability to establish infections in host organisms .
- C6-HSL has been shown to induce violacein production in Chromobacterium violaceum, indicating its role in modulating pigment synthesis via quorum sensing mechanisms .
2. Effects on Algal Metabolism
Recent studies have revealed that C6-HSL significantly affects algal metabolism, particularly in enhancing lipid synthesis and carbon fixation processes in algal-bacterial systems.
Research Insights:
- A study demonstrated that treating Chlorella vulgaris with C6-HSL at a concentration of 400 nmol/L promoted lipid accumulation and upregulated key enzymes involved in lipid synthesis .
- The optimal concentration for enhancing enzyme activities related to carbon fixation was found to be 10 ng/L, leading to increased activities of Rubisco and carbonic anhydrase (CA) enzymes by 66.6% and 56.4%, respectively .
3. Plant Responses to C6-HSL
C6-HSL also impacts plant systems, notably influencing gene expression in Arabidopsis thaliana. Unlike many other bacterial signals, C6-HSL primarily affects growth-related genes rather than defense responses.
Case Study: Arabidopsis thaliana
- Exposure to C6-HSL resulted in distinct transcriptional changes, with notable upregulation of genes associated with cell growth and hormonal regulation .
- Interestingly, C6-HSL did not trigger systemic resistance against pathogens like Pseudomonas syringae, suggesting a more nuanced role in plant signaling compared to other AHLs .
4. Summary of Biological Activities
The following table summarizes the biological activities of this compound across different organisms:
5. Conclusion
This compound is a multifaceted compound with significant biological activities across various domains of life. Its role as a quorum sensing signal in bacteria facilitates communication that enhances biofilm formation and virulence. In algal systems, it promotes lipid accumulation and enzymatic activity crucial for carbon fixation. Furthermore, its effects on plant gene expression indicate a complex interaction between microbial signals and plant growth regulation. Continued research into C6-HSL will further elucidate its potential applications in biotechnology and agriculture.
Properties
IUPAC Name |
N-(2-oxooxolan-3-yl)hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKKPDLNLCPNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347943 | |
Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106983-28-2 | |
Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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